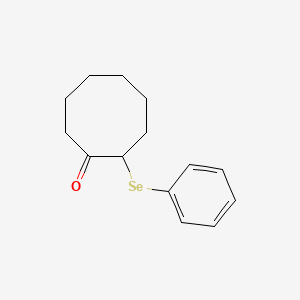

2-(Phenylselanyl)cyclooctan-1-one

Descripción

Significance of Organoselenium Compounds as Versatile Synthetic Intermediates

Organoselenium compounds have become indispensable tools in modern organic synthesis due to their unique reactivity and versatility. nih.govnih.gov These compounds can act as nucleophiles, electrophiles, or radicals, enabling the construction of a wide array of chemical bonds under mild reaction conditions. nih.govwindows.net The element selenium is a chalcogen, located in group 16 of the periodic table along with oxygen and sulfur, which imparts specific properties to its organic derivatives. wikipedia.org

The carbon-selenium (C-Se) bond is weaker than the carbon-sulfur (C-S) and carbon-oxygen (C-O) bonds, and selenium compounds are generally more nucleophilic than their sulfur counterparts. wikipedia.org This distinct reactivity allows for a range of synthetic transformations, including selenocyclizations, oxyselenenylations, and, most notably, selenoxide eliminations. nih.gov The ability of selenium to be introduced into molecules chemo-, regio-, and stereoselectively has made it a powerful element in the synthesis of complex organic molecules. windows.net

Overview of α-Selenylated Carbonyl Compounds as Key Building Blocks

Among the various classes of organoselenium reagents, α-selenylated carbonyl compounds, particularly α-phenylselanyl ketones, stand out as pivotal synthetic building blocks. windows.net Their primary utility lies in their facile conversion to other functional groups. A key application is the synthesis of α,β-unsaturated carbonyl compounds. windows.net This is achieved through the oxidation of the α-phenylselanyl ketone to its corresponding selenoxide, which then undergoes a spontaneous syn-elimination reaction at or below room temperature to introduce a double bond.

This selenoxide elimination pathway is a cornerstone of modern synthetic methodology. Furthermore, electrophilic selenium reagents are employed for the α-selenenylation of carbonyl compounds, which serves as a crucial step in the total synthesis of complex natural products. windows.net The kinetic lithium enolate of a ketone, for instance, can react with phenylselanyl chloride (PhSeCl) to yield the corresponding α-selenide, which can then be oxidized to form an enone. windows.net

Historical Context and Evolution of α-Phenylselanyl Ketone Synthesis Methodologies

The journey of organoselenium chemistry began with the isolation of the first organoselenium compound, diethyl selenide (B1212193), in 1836. wikipedia.org However, the application of these compounds in synthesis gained significant momentum much later. Early methods for synthesizing α-phenylselanyl ketones often relied on the reaction of a pre-formed enolate of a ketone with an electrophilic selenium source, such as phenylselanyl bromide (PhSeBr) or phenylselanyl chloride (PhSeCl). windows.net These selanyl (B1231334) halides are typically prepared by the halogenation of diphenyldiselenide. wikipedia.org

These traditional protocols often required strong bases to generate the enolate and sometimes involved harsh reaction conditions. nih.gov Recognizing these limitations, chemists have developed more efficient and environmentally friendly approaches. Recent advancements include photo-induced, metal-free methodologies for the α-selenylation of ketones. nih.gov One such innovative method utilizes a simple organocatalyst, like pyrrolidine (B122466), to activate the ketone, which then reacts with a diselenide under UVA light. This process avoids the need for pre-generating electrophilic selenium species with halogenated reagents or using metal catalysts, representing a significant step forward in green chemistry. nih.gov

Specific Context of 2-(Phenylselanyl)cyclooctan-1-one within α-Selenoketone Research

2-(Phenylselanyl)cyclooctan-1-one is a specific example of an α-phenylselanyl ketone derived from a medium-sized ring, cyclooctanone (B32682). While research has been extensively devoted to the synthesis of various α-selenoketones, the synthesis of 2-(Phenylselanyl)cyclooctan-1-one can be understood through general, modern protocols. nih.gov

A contemporary, metal-free approach for its synthesis would involve the reaction of cyclooctanone with diphenyl diselenide in the presence of a catalytic amount of pyrrolidine, irradiated with UVA light. This method has proven effective for a range of cyclic and acyclic ketones. nih.gov The reaction proceeds through the formation of an enamine from cyclooctanone and pyrrolidine, which then reacts with the selenium reagent. This approach is notable for its mild conditions and operational simplicity. nih.gov

The table below illustrates the effectiveness of a modern photo-induced, metal-free α-selenylation method on various cyclic ketones, providing context for the expected synthesis of the title compound.

| Entry | Ketone | Diorganoyl Diselenide | Product | Yield (%) |

| 1 | Cyclohexanone (B45756) | Diphenyl diselenide | 2-(Phenylselanyl)cyclohexan-1-one | 81 |

| 2 | 4-tert-Butylcyclohexanone | Diphenyl diselenide | 2-(Phenylselanyl)-4-tert-butylcyclohexan-1-one | 86 |

| 3 | Cyclopentanone (B42830) | Diphenyl diselenide | 2-(Phenylselanyl)cyclopentan-1-one | 70 |

| 4 | Cycloheptanone (B156872) | Diphenyl diselenide | 2-(Phenylselanyl)cycloheptan-1-one | 72 |

| 5 | Cyclohexanone | Bis(4-methoxyphenyl) diselenide | 2-((4-Methoxyphenyl)selanyl)cyclohexan-1-one | 75 |

| 6 | Cyclohexanone | Bis(4-fluorophenyl) diselenide | 2-((4-Fluorophenyl)selanyl)cyclohexan-1-one | 79 |

This data is adapted from a study on photoinduced metal-free α-selenylation of ketones. nih.gov

This methodology underscores the accessibility of compounds like 2-(Phenylselanyl)cyclooctan-1-one, positioning them as valuable intermediates for further synthetic transformations, such as the formation of cyclooctenone via selenoxide elimination.

Propiedades

Número CAS |

57205-24-0 |

|---|---|

Fórmula molecular |

C14H18OSe |

Peso molecular |

281.26 g/mol |

Nombre IUPAC |

2-phenylselanylcyclooctan-1-one |

InChI |

InChI=1S/C14H18OSe/c15-13-10-6-1-2-7-11-14(13)16-12-8-4-3-5-9-12/h3-5,8-9,14H,1-2,6-7,10-11H2 |

Clave InChI |

BNPGYGNIZAMCRG-UHFFFAOYSA-N |

SMILES canónico |

C1CCCC(=O)C(CC1)[Se]C2=CC=CC=C2 |

Origen del producto |

United States |

Mechanistic Investigations and Reaction Pathways in α Selenylation

A modern and environmentally benign approach to α-selenylation involves photoinduced reactions that operate via a radical mechanism. researchgate.netrsc.org This method avoids the need for metals, additives, or photosensitizers, relying on light energy to drive the transformation. rsc.orgnih.gov

A plausible mechanism for the photoinduced, organocatalyzed α-selenylation of a ketone like cyclooctanone (B32682) begins with the in situ formation of an enamine. mdpi.commasterorganicchemistry.com This is typically achieved by the condensation of the ketone with a catalytic amount of a secondary amine, such as pyrrolidine (B122466). rsc.orgmdpi.com Concurrently, under visible light irradiation, the diphenyl diselenide undergoes homolytic cleavage of the Se-Se bond to generate two phenylselanyl radicals (PhSe•). mdpi.com

The highly nucleophilic enamine then adds to the selenium radical, forming a radical intermediate. rsc.orgmdpi.com Control experiments have substantiated this radical process; the addition of a radical inhibitor like 2,2,6,6-tetramethylpiperidin-1-yloxyl (TEMPO) significantly quenches the reaction, with only trace amounts of the product being formed. nih.gov The final step involves oxidation of this intermediate, where aerobic oxygen plays a crucial role as a mild oxidant, to yield the α-selanylketone and regenerate the amine catalyst. rsc.orgnih.gov Reactions performed under an inert atmosphere show a marked decrease in efficiency, highlighting the necessity of this oxidative step. rsc.org

Proposed Radical Pathway for α-Selenylation:

Enamine Formation: Cyclooctanone reacts with pyrrolidine to form a nucleophilic enamine.

Radical Generation: Diphenyl diselenide undergoes homolytic cleavage under light to form PhSe• radicals.

Radical Addition: The enamine adds to the PhSe• radical.

Oxidation & Catalyst Regeneration: The resulting intermediate is oxidized by O₂, leading to the final product, 2-(Phenylselanyl)cyclooctan-1-one, and regenerating the pyrrolidine catalyst. rsc.orgmdpi.com

Alternatively, α-selenylation can proceed through an ionic pathway. This classical approach typically involves the reaction of an enol, enolate, or enamine intermediate with an electrophilic selenium reagent. wiley-vch.deacs.org Common electrophilic selenium sources include phenylselenenyl halides (PhSeCl, PhSeBr) or N-(phenylseleno)phthalimide (N-PSP). wiley-vch.deacs.org

The reaction is initiated by converting the ketone into a more nucleophilic form. Under acidic conditions, this is the enol tautomer. Under basic conditions, the more nucleophilic enolate is formed. Organocatalysts, such as l-prolinamide (B555322) or pyrrolidine trifluoromethanesulfonamide, can also be used to generate a nucleophilic enamine intermediate. acs.org

This nucleophilic species then attacks the electrophilic selenium atom of the selenylating agent. wiley-vch.de For instance, theoretical studies on the enamine-based reaction with N-(phenylseleno)phthalimide show that the rate-limiting step is the nucleophilic attack of the enamine on the selenium atom. acs.org This attack breaks the Se-N bond and forms the crucial C-Se bond, yielding the protonated α-selanylketone, which is then deprotonated to give the final neutral product. This mechanism is distinct from the radical pathway as it involves heterolytic bond cleavage and the interaction of ionic intermediates rather than neutral radicals. wiley-vch.deacs.org

Catalysts and additives are pivotal in directing the reaction toward a specific mechanism and improving its efficiency.

In photoinduced radical selenylation, a key catalyst is the secondary amine (e.g., pyrrolidine) used in catalytic amounts (typically 20 mol%). rsc.orgnih.gov Its role is to generate the enamine, which is the actual substrate for the selenium radical addition. rsc.orgmdpi.com Without this organocatalyst, the reaction does not proceed, underscoring its essential role in activating the ketone. nih.gov Interestingly, common additives like bismuth oxide or benzoic acid have been shown to have no beneficial effect on the yield of these photoinduced reactions. rsc.org A critical, albeit unconventional, additive is atmospheric oxygen, which acts as a mild oxidant required for the final product-forming step in the radical cycle. rsc.orgnih.gov

In ionic pathways, the choice of catalyst determines the nature of the nucleophilic intermediate. Strong bases generate enolates, while acids facilitate enol formation. Chiral organocatalysts like l-prolinamide not only facilitate the reaction via an enamine mechanism but can also induce enantioselectivity in the final product. acs.org

The optimization of reaction conditions is critical for maximizing the yield of 2-(Phenylselanyl)cyclooctan-1-one and ensuring mechanistic selectivity. Key parameters include the solvent, catalyst loading, and reaction time.

For the photoinduced radical process, solvent choice has a significant impact. Studies on model reactions have shown that solvents like acetonitrile (B52724) (MeCN) and tetrahydrofuran (B95107) (THF) provide superior results compared to dimethyl sulfoxide (B87167) (DMSO) or dichloromethane (B109758) (DCM). nih.gov The catalyst loading of pyrrolidine is also crucial, with 20 mol% being identified as optimal for converting cyclohexanone (B45756). rsc.orgnih.gov Reaction times must be optimized; for instance, a 6-hour reaction time was found to be optimal for the selenylation of cyclohexanone under specific photochemical conditions. rsc.org

The structure of the ketone substrate itself also influences the reaction outcome. A study comparing cyclic ketones of different ring sizes (5, 6, and 7-membered rings) found that cyclopentanone (B42830) (a 5-membered ring) gave better yields in shorter times compared to cycloheptanone (B156872) (a 7-membered ring). nih.gov This suggests that ring strain and the ease of enamine formation affect the reaction efficiency. nih.gov Acyclic ketones were also found to be suitable substrates, although they sometimes required longer reaction times due to slower enamine formation. rsc.orgnih.gov

The table below summarizes the optimization of various parameters for the photoinduced α-selenylation of cyclohexanone with diphenyl diselenide, a model reaction that provides insight into the synthesis of related compounds like 2-(Phenylselanyl)cyclooctan-1-one. nih.gov

Table 1: Optimization of Reaction Conditions for Photoinduced α-Selenylation of Cyclohexanone. Data sourced from reference nih.gov.

Chemical Transformations and Synthetic Utility of 2 Phenylselanyl Cyclooctan 1 One

Conversion to α,β-Unsaturated Carbonyl Compounds (Enones)

The introduction of a carbon-carbon double bond into a saturated carbonyl compound is a fundamental transformation in organic chemistry. The selenoxide elimination reaction is a powerful and widely used method for this purpose, offering mild reaction conditions and high yields. wikipedia.orgorganicreactions.org For 2-(phenylselanyl)cyclooctan-1-one, this process provides a direct route to cyclooct-2-en-1-one.

The core of this transformation is a two-step process: the oxidation of the selenium atom followed by a syn-elimination. wikipedia.org The selenium in 2-(phenylselanyl)cyclooctan-1-one is first oxidized to a selenoxide. This intermediate then undergoes a spontaneous intramolecular elimination reaction, where a proton on the adjacent carbon is abstracted by the selenoxide oxygen, leading to the formation of a double bond and the elimination of phenylselenenic acid. mdpi.com This process is mechanistically related to the Cope elimination. wikipedia.org

Several oxidizing agents can be employed for the initial oxidation step:

Hydrogen Peroxide (H₂O₂): A common and mild oxidizing agent for this transformation. The reaction is often carried out in a solvent mixture like methanol/water. mdpi.com For instance, treatment of an α-phenylseleno ketone with hydrogen peroxide typically proceeds smoothly to the corresponding selenoxide. kirj.ee

Sodium Periodate (NaIO₄): Another effective oxidant for converting selenides to selenoxides.

Ozone (O₃): Ozonolysis can also be used to effect the oxidation. The reaction conditions must be carefully controlled to avoid cleavage of other parts of the molecule. researchgate.net

The choice of oxidant can depend on the specific substrate and desired reaction conditions. Most selenoxides are unstable and decompose to the corresponding alkene at temperatures ranging from -50 to 40 °C. wikipedia.org

For cyclic systems like cyclooctanone (B32682), the stereochemistry of the syn-elimination is crucial. The reaction requires the C-H and C-Se bonds to be coplanar in the transition state. wikipedia.org The conformation of the eight-membered ring in 2-(phenylselanyl)cyclooctan-1-one will influence the rate and outcome of the elimination. Optimization may involve adjusting the solvent, temperature, and rate of addition of the oxidant to favor the desired conformation for elimination and to minimize side reactions. For instance, in related systems, the choice of a non-polar solvent can sometimes influence the stereochemical outcome.

Selenoxide elimination is a broadly applicable method for creating α,β-unsaturation in cyclic ketones. researchgate.net A general principle is that the formation of a conjugated double bond is favored, and endocyclic double bonds tend to predominate over exocyclic ones, provided a syn-hydrogen is available in the ring. wikipedia.org

However, there are limitations:

Epimerization: Both the carbon and selenium atoms can be stereogenic centers, and epimerization can occur during the reaction, potentially affecting the stereochemical purity of the product. wikipedia.org

Side Reactions: One significant side reaction is the seleno-Pummerer reaction, which can occur in the presence of acid and leads to α-dicarbonyl compounds. Another potential issue is the further selanylation of the intermediate selenoxide. wikipedia.org

Ring Size Effects: The efficiency of the elimination can be influenced by the ring size of the ketone. Studies on 5-, 6-, and 7-membered rings have shown that the reaction yield can vary, with 5-membered rings sometimes reacting more efficiently than 7-membered rings. nih.gov This suggests that the conformational flexibility and strain of the cyclooctanone ring system could play a significant role in the reaction's efficiency.

Derivatization and Further Functionalization

Beyond elimination, 2-(phenylselanyl)cyclooctan-1-one serves as a scaffold for further synthetic modifications.

The ketone group in 2-(phenylselanyl)cyclooctan-1-one can undergo standard carbonyl reactions, provided the reagents used are compatible with the phenylselanyl group. Examples of such transformations include:

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride. The resulting 2-(phenylselanyl)cyclooctan-1-ol could then be used in further synthetic steps.

Wittig Reaction: Reaction with a phosphonium (B103445) ylide can convert the carbonyl group into a carbon-carbon double bond, yielding an allylic selenide (B1212193).

Formation of Imines and Enamines: Condensation with primary or secondary amines can form the corresponding imines or enamines, respectively. youtube.com These derivatives have their own unique reactivity and can be used to direct further functionalization.

The hydrogen atom on the carbon bearing the phenylselanyl group is acidic due to the adjacent carbonyl group. sketchy.com This allows for deprotonation to form an enolate, which can then be alkylated. libretexts.org

Alkylation: The alpha-carbon can be deprotonated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a lithium enolate. chemistrysteps.comlibretexts.org This enolate is a powerful nucleophile and can react with various electrophiles, most commonly alkyl halides, in an Sₙ2 reaction to introduce a new alkyl group at the alpha-position. libretexts.org This creates a quaternary center if the alpha-carbon was previously monosubstituted. The choice of base and reaction conditions (e.g., temperature) is crucial to control the regioselectivity of enolate formation in unsymmetrical ketones. chemistrysteps.comlibretexts.org For 2-(phenylselanyl)cyclooctan-1-one, deprotonation and subsequent alkylation would yield a 2-alkyl-2-(phenylselanyl)cyclooctan-1-one derivative.

Utility as a Precursor in Complex Organic Synthesis

The strategic placement of the phenylselanyl group alpha to the carbonyl in 2-(Phenylselanyl)cyclooctan-1-one renders it a versatile precursor in complex organic synthesis. This functionality allows for a variety of chemical manipulations, enabling the introduction of other functional groups or the formation of new carbon-carbon and carbon-heteroatom bonds.

Application in the Construction of Selenium-Containing Heterocycles

While direct applications of 2-(Phenylselanyl)cyclooctan-1-one in the synthesis of selenium-containing heterocycles are not extensively documented, the reactivity of α-seleno ketones in general suggests their potential as precursors for such structures. The selenium atom can act as a handle for cyclization reactions. For instance, intramolecular reactions involving the selenium atom and another functional group within the molecule can lead to the formation of fused or spirocyclic selenium-containing heterocycles.

One potential, though not explicitly reported for the cyclooctanone derivative, involves the reaction of the enolate of an α-seleno ketone with a suitable dielectrophile. This could lead to the formation of a new ring system incorporating the selenium atom.

| Starting Material | Reagents | Product Type | Potential Application |

| α-Phenylseleno cyclic ketone | Base, Dielectrophile (e.g., dihaloalkane) | Selenium-containing spirocycle or fused ring | Synthesis of novel heterocyclic scaffolds |

| α-Phenylseleno cyclic ketone | Reducing agent, then electrophilic cyclization agent | Dihydro-selenophene or other Se-heterocycles | Access to selenium-containing pharmacophores |

This table represents plausible transformations based on the general reactivity of α-seleno ketones.

Intermediate in the Synthesis of Diverse Organic Molecules

The true synthetic utility of α-phenylseleno ketones like 2-(Phenylselanyl)cyclooctan-1-one lies in their ability to be transformed into a variety of other functional groups, making them key intermediates in multi-step syntheses.

Oxidative Deselenation to α,β-Unsaturated Ketones:

One of the most common and powerful applications of α-phenylseleno ketones is their conversion to α,β-unsaturated ketones via oxidative elimination. wikipedia.org This process, known as selenoxide elimination, involves the oxidation of the selenium atom to a selenoxide, which then undergoes a syn-elimination to afford the corresponding enone. wikipedia.org This transformation is typically achieved under mild conditions, making it compatible with a wide range of functional groups.

| Substrate | Oxidizing Agent | Solvent | Temperature (°C) | Product |

| 2-(Phenylselanyl)cyclohexanone | Hydrogen Peroxide | Tetrahydrofuran (B95107) | 25-40 | Cyclohex-2-en-1-one |

| 2-(Phenylselanyl)cycloheptanone | m-Chloroperoxybenzoic acid (mCPBA) | Dichloromethane (B109758) | 0-25 | Cyclohept-2-en-1-one |

| General α-Phenylseleno Ketone | Ozone | Dichloromethane | -78 | α,β-Unsaturated Ketone |

This table is based on established procedures for the oxidative deselenation of analogous α-phenylseleno cyclic ketones. wikipedia.org

The resulting α,β-unsaturated cyclooctenone from 2-(Phenylselanyl)cyclooctan-1-one would be a valuable intermediate for various synthetic operations, including Michael additions, Diels-Alder reactions, and conjugate additions of organometallic reagents.

Reductive Deselenation to Saturated Ketones:

The phenylselanyl group can be readily removed under reductive conditions to yield the parent ketone. This is useful if the selenium moiety was introduced to facilitate other transformations, such as alkylation at the α-position, and is no longer needed. Common reducing agents for this transformation include Raney nickel and tributyltin hydride.

Radical Reactions:

The carbon-selenium bond in α-seleno ketones can undergo homolytic cleavage to generate α-keto radicals. rsc.orgnih.gov These reactive intermediates can participate in a variety of radical-based transformations, including cyclizations and intermolecular additions, providing a pathway to complex molecular architectures. researchgate.net

Substrate Scope and Structural Influences on α Phenylselanylation of Cyclic Ketones

Impact of Cyclic Ketone Ring Size on Reactivity and Product Yield

The size of the carbocyclic ring in a ketone substrate has a profound impact on the reactivity and yield of α-phenylselanylation. This influence is largely attributed to factors such as ring strain, the stability of the intermediate enol or enolate, and the accessibility of the α-proton for deprotonation.

Research into the photoinduced, metal-free α-selenylation of various cyclic ketones has revealed a general trend in reactivity. scispace.com In these studies, different sized rings, including 5-, 6-, and 7-membered systems, were subjected to selanylation conditions. A noticeable influence of ring size on the reaction outcome was observed. Generally, five-membered ring ketones provided the corresponding α-selenylated products in better yields and in shorter reaction times compared to their seven-membered counterparts. scispace.com For instance, the reaction of cyclopentanone (B42830) derivatives proceeded more efficiently than the corresponding cycloheptanone (B156872) derivatives. scispace.com This suggests a reactivity trend where smaller rings are more reactive in this specific transformation.

The reactivity of cyclic ketones in α-functionalization reactions is intrinsically linked to their keto-enol tautomerism. The equilibrium content of the enol form is a crucial indicator of the ease of forming the nucleophilic enol or enolate intermediate required for the reaction with an electrophilic selenium reagent. Studies on the enol content of cyclic ketones have shown that it does not follow a linear trend with ring size. Theoretical and experimental data indicate that cyclohexanone (B45756) generally possesses a higher enol content than cyclopentanone. scispace.com Significantly, cyclooctanone (B32682) is reported to be particularly rich in its enol form compared to other common cyclic ketones. nih.gov This high enol content suggests that cyclooctanone should be a highly reactive substrate for α-functionalization reactions, including selanylation.

While direct comparative yield data for the α-phenylselanylation of a full series of cyclic ketones including cyclooctanone is not extensively documented in a single study, the established principles of enol content and observed reactivity trends provide a strong basis for prediction. The high enol content of cyclooctanone suggests it is a favorable substrate for α-selenylation, potentially leading to high yields of 2-(Phenylselanyl)cyclooctan-1-one under appropriate reaction conditions.

Table 1: General Reactivity Trends in α-Selenylation of Unsubstituted Cyclic Ketones

| Ring Size | Ketone | General Reactivity Trend | Typical Yield Range |

| 5 | Cyclopentanone | High | Good to Excellent |

| 6 | Cyclohexanone | Moderate to High | Moderate to Good |

| 7 | Cycloheptanone | Moderate to Low | Moderate |

| 8 | Cyclooctanone | High (inferred from enol content) | Expected to be Good to Excellent |

Note: Yields are qualitative and can vary significantly based on specific reaction conditions (e.g., selenium reagent, catalyst, solvent, temperature).

Stereochemical Outcomes and Diastereoselectivity in Cyclic α-Selenoketone Formation

When cyclic ketones bearing pre-existing stereocenters undergo α-phenylselanylation, the formation of diastereomers is possible. The stereochemical outcome of such reactions is dictated by the conformational preferences of the ring and the direction of approach of the electrophilic selenium reagent to the enolate intermediate.

Achieving high diastereoselectivity in the functionalization of cyclic systems requires effective control over the conformation of the molecule. In smaller, more rigid rings like cyclopentanone and cyclohexanone, the conformational landscape is often well-defined, allowing for more predictable stereochemical outcomes. The incoming electrophile will typically approach from the less sterically hindered face of the enolate.

However, medium-sized rings, such as cycloheptanone and cyclooctanone, present a greater stereochemical challenge. These rings are characterized by a higher degree of conformational flexibility, with multiple low-energy conformations potentially co-existing in solution. The enolates derived from these ketones are also flexible, and predicting the preferred direction of electrophilic attack can be difficult. The diastereoselectivity of reactions involving seven-membered ring enolates has been shown to be highly dependent on subtle torsional and steric interactions. Similar challenges are expected for the eight-membered cyclooctanone system. The final diastereomeric ratio of the product, a substituted 2-(Phenylselanyl)cyclooctan-1-one, will depend on the relative energies of the transition states leading to the different diastereomers.

For a substituted cyclooctanone, the formation of the enolate can occur on either side of the carbonyl group, leading to regioisomers. Furthermore, once a specific enolate is formed, the selenium electrophile can attack from either the top or bottom face, leading to diastereomers. The presence of a substituent on the ring will create a steric and electronic bias, influencing both the regioselectivity of enolate formation and the diastereoselectivity of the subsequent selanylation. The Felkin-Anh or related models can sometimes be used to predict the facial selectivity of nucleophilic attack on carbonyls or, by extension, electrophilic attack on enolates, but their application to flexible eight-membered rings is not straightforward.

Electronic and Steric Effects of Substituents on the Cyclooctanone Scaffold

The presence of substituents on the cyclooctanone ring can significantly alter the course of α-phenylselanylation by exerting both electronic and steric effects. These effects influence the rate of reaction, the regioselectivity of enolate formation, and the stereochemical outcome.

Electronic Effects: Electron-withdrawing groups (EWGs) positioned on the cyclooctanone ring can increase the acidity of the α-protons, facilitating the formation of the enolate intermediate. For example, a substituent like an ester or a cyano group at the α-position would make the corresponding α-proton more acidic. However, an EWG can also destabilize the resulting enolate if it withdraws electron density from the C=C bond of the enolate. Conversely, electron-donating groups (EDGs), such as alkyl groups, can slightly decrease the acidity of the α-protons, potentially slowing down the rate of enolate formation.

Steric Effects: Steric hindrance plays a crucial role in determining the regioselectivity and stereoselectivity of the reaction.

Regioselectivity: In a substituted cyclooctanone with two different α-carbons bearing protons, the base will preferentially abstract a proton from the less sterically hindered position to form the kinetic enolate. For instance, in a 4-methylcyclooctanone, enolate formation would be favored at the C-2 position over the C-8 position to avoid steric clash with the methyl group.

Stereoselectivity: Once the enolate is formed, the substituent(s) on the ring will direct the incoming electrophile (e.g., PhSeCl or PhSeBr) to the less hindered face of the planar enolate. A bulky substituent will effectively block one face of the ring, forcing the selenium reagent to approach from the opposite side, leading to a high degree of diastereoselectivity.

The interplay of these effects determines the final product distribution. For example, a large alkyl group at the C-4 position of cyclooctanone would be expected to direct the phenylselanyl group to the C-2 position and to favor a trans relationship between the new substituent and the existing one, due to the electrophile approaching from the face opposite to the bulky group.

Comparative Analysis of Cyclooctanone as a Substrate for α-Selenylation

Cyclooctanone presents a unique profile as a substrate for α-selenylation when compared to other common cyclic ketones. Its distinct characteristics arise from its ring size, which influences both its conformational behavior and its electronic properties.

A key feature that sets cyclooctanone apart is its remarkably high enol content. nih.gov The stability of the enol form is a direct reflection of the stability of the enolate intermediate, which is central to the α-selenylation reaction. The enol content generally follows the trend: Cyclooctanone > Cyclohexanone > Cyclopentanone. scispace.comnih.gov This high propensity to form an enol/enolate suggests that cyclooctanone should be an excellent substrate for reactions proceeding through this intermediate, exhibiting high reactivity.

Table 2: Comparative Properties of Cyclic Ketones as Substrates for α-Selenylation

| Property | Cyclopentanone | Cyclohexanone | Cycloheptanone | Cyclooctanone |

| Ring Strain | Moderate | Low (Chair) | Moderate (Flexible) | High (Transannular) |

| Relative Enol Content | Low | Moderate | Moderate | High nih.gov |

| Conformational Flexibility | Low (Envelope/Twist) | Low (Chair) | High | High |

| Predicted Reactivity | High | Moderate | Moderate | High |

| Stereochemical Predictability | High | High | Low | Low |

In comparison to smaller rings, the increased flexibility of the eight-membered ring of cyclooctanone introduces challenges in stereocontrol, as discussed previously. While cyclopentanone and cyclohexanone reactions are often highly diastereoselective due to their relatively rigid conformations, predicting the stereochemical outcome for cyclooctanone derivatives is more complex.

Therefore, cyclooctanone can be considered a highly reactive but stereochemically challenging substrate for α-phenylselanylation. Its high enol content facilitates the initial reaction step, likely leading to good product yields. However, achieving high diastereoselectivity in substituted cyclooctanone systems requires careful consideration of the subtle interplay between steric and conformational effects to control the facial approach of the selenium electrophile.

Advanced Methodologies and Green Chemistry Aspects in α Phenylselanyl Ketone Synthesis

Development of Eco-Friendly Protocols (e.g., metal-free, photosensitizer-free, mild reaction conditions)

Traditional methods for the synthesis of α-selenoketones often rely on the in situ generation of selenium nucleophiles or the pre-formation of electrophilic selenium species. rsc.org These processes frequently require metals, reducing agents, or halogenated reagents, along with acidic or basic conditions. rsc.org Modern advancements, however, are shifting towards more environmentally benign alternatives.

A significant breakthrough is the development of photoinduced, metal-free α-selenylation of ketones. nih.govrsc.org This approach utilizes light energy as a sustainable and mild activation method, avoiding the need for transition metal catalysts like ruthenium or iridium, or organic dye photosensitizers such as Eosin Y and Rose Bengal. nih.govrsc.org These photosensitizers are often costly, and their removal can generate harmful waste, impacting both the environmental footprint and the economic viability of the reaction. nih.govrsc.org

One successful protocol involves the reaction of a ketone with a diselenide in the presence of a catalytic amount of an organocatalyst, such as pyrrolidine (B122466), under UVA light irradiation. researchgate.netresearchgate.net This method is notable for being completely metal-free and photosensitizer-free, operating under mild, room-temperature conditions. nih.govresearchgate.net The reaction has demonstrated broad applicability, successfully producing α-selenylated products from various cyclic ketones (including 5, 6, and 7-membered rings) and acyclic ketones with moderate to excellent yields. nih.gov For instance, the reaction of cyclohexanone (B45756) with diphenyl diselenide under these conditions yields the corresponding α-selenoketone in good to excellent yields. researchgate.net This photo-induced process represents a simple, practical, and eco-friendly tool for constructing the crucial C–Se bond in compounds like 2-(Phenylselanyl)cyclooctan-1-one. nih.gov

Utilization of Sustainable Solvents and Reaction Media

While many established protocols for α-selenylation of ketones use solvents like acetonitrile (B52724) (MeCN), there is a growing effort to adopt more sustainable options. researchgate.netnih.gov Green solvents can include water, supercritical fluids, ionic liquids, and bio-based solvents derived from renewable resources like terpenes or esters. nih.gov Water is a particularly attractive medium for its non-toxic, non-flammable, and inexpensive nature. nih.gov Research into performing organic reactions in aqueous media, sometimes with the aid of surfactants to overcome solubility issues, is a major focus of green chemistry. nih.gov

Another approach is the use of mechanochemistry, where reactions are conducted by grinding solids together, either neat or with a minimal amount of liquid (liquid-assisted grinding, LAG). repec.org A mechanochemical method has been developed for the rapid synthesis of organoselenium compounds from organic halides, magnesium, and elemental selenium, showcasing the potential to drastically reduce solvent use. repec.orgresearchgate.net Applying such principles to the synthesis of 2-(Phenylselanyl)cyclooctan-1-one could significantly improve its environmental profile.

Exploration of Continuous Flow Methodologies for Scale-Up

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages in safety, efficiency, and scalability over traditional batch processing. Flow reactors provide superior control over reaction parameters such as temperature and mixing, and their high surface-area-to-volume ratio enhances heat and mass transfer. This can lead to higher yields, shorter reaction times, and improved product purity.

The modular nature of flow systems allows for the integration of multiple reaction and purification steps into a single, automated process. morressier.com This has been successfully applied in the pharmaceutical industry for the production of active pharmaceutical ingredients (APIs). morressier.com For the synthesis of α-phenylselanyl ketones, a flow process could involve pumping a solution of the starting ketone (e.g., cyclooctanone), the selenium source (e.g., diphenyl diselenide), and a catalyst through a photoreactor coil. This setup would allow for precise control of light exposure and reaction time, potentially leading to higher efficiency and easier scale-up compared to batch photoreactors. The ability to rapidly screen and optimize reaction conditions makes flow chemistry a valuable tool for developing robust and scalable synthetic routes. morressier.com

Integration of High-Throughput Experimentation and Artificial Intelligence in Reaction Development

Future Research Directions and Potential Applications

Development of Novel Catalytic Systems for Efficient and Selective α-Selenylation

The direct and selective introduction of a phenylselanyl group at the α-position of cyclooctanone (B32682) is a critical first step in harnessing the synthetic potential of 2-(phenylselanyl)cyclooctan-1-one. While established methods for α-selenylation exist, future research will likely focus on the development of more efficient, selective, and environmentally benign catalytic systems.

Recent progress in the photoinduced, metal-free α-selenylation of ketones offers a promising avenue. nih.gov A study demonstrated an efficient and eco-friendly protocol for the preparation of α-selenoketones by reacting diselenides with ketones in the presence of a catalytic amount of pyrrolidine (B122466), utilizing UVA light as the energy source. nih.gov This method has been successfully applied to various cyclic ketones, including five, six, and seven-membered rings, suggesting its potential applicability to cyclooctanone. nih.gov The proposed mechanism involves the in situ formation of an enamine from the ketone and pyrrolidine, followed by the addition of a selenium radical generated by the homolytic cleavage of the Se-Se bond under photochemical conditions. nih.gov

Future investigations could explore the optimization of this photolytic method for the specific synthesis of 2-(phenylselanyl)cyclooctan-1-one. Furthermore, the development of novel organocatalysts or transition-metal-based catalytic systems that can operate under mild conditions with high regioselectivity for the α-position of large-ring ketones like cyclooctanone remains a significant goal. The use of selenium(IV) oxide and organoselenium compounds as oxygen donors and transfer agents in catalytic oxidations also presents an area for further exploration in developing new synthetic methodologies. nih.gov

Advancements in Asymmetric Synthesis of Chiral α-Phenylselanyl Ketones

The creation of chiral molecules in an enantiomerically pure form is a cornerstone of modern organic synthesis, particularly for applications in medicinal chemistry and materials science. nih.gov The asymmetric synthesis of chiral α-phenylselanyl ketones, including the enantiomers of 2-(phenylselanyl)cyclooctan-1-one, represents a significant and challenging research area.

Organocatalysis has emerged as a powerful tool for asymmetric transformations. nih.gov An organo-catalyzed enantioselective addition of selenosulfonates to α,β-unsaturated ketones has been developed, utilizing a chiral squaramide catalyst to afford α-selenylated ketones with high enantioselectivity. nih.gov While this method applies to the conjugate addition on α,β-unsaturated systems, its principles could inspire the development of catalysts for the direct enantioselective α-selenylation of ketones. Future research could focus on designing chiral catalysts, such as chiral amines or phase-transfer catalysts, that can effectively control the stereochemistry of the selenylation of prochiral ketones like cyclooctanone.

Recent advances in asymmetric synthesis highlight the potential of various catalytic approaches, including biocatalysis, asymmetric electrocatalysis, and C-H activation, which could be adapted for the synthesis of chiral α-phenylselanyl ketones. nih.gov The development of enzymatic or chemoenzymatic methods, for instance, could offer highly selective routes to enantiopure 2-(phenylselanyl)cyclooctan-1-one.

Integration into Multicomponent Reactions and Cascade Processes for Enhanced Synthetic Efficiency

Multicomponent reactions (MCRs) and cascade reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation, minimizing waste and saving time. nih.gov The integration of 2-(phenylselanyl)cyclooctan-1-one into such processes could significantly expand its synthetic utility.

A novel copper(I)-catalyzed three-component reaction integrating selenium-nitrogen exchange (SeNEx) with copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been recently developed for the synthesis of 5-seleno-1,2,3-triazoles. nih.gov Although this specific reaction involves alkynes, it demonstrates the potential of selenium-containing compounds to participate in complex MCRs. Future research could explore the possibility of designing MCRs where 2-(phenylselanyl)cyclooctan-1-one or its precursors act as key components. For instance, a three-component reaction involving cyclooctanone, a selenium source, and a third reactant could potentially lead to complex, functionalized cyclooctane (B165968) derivatives in a single step.

Cascade reactions, where a series of intramolecular or intermolecular transformations occur sequentially without the isolation of intermediates, offer another powerful tool for synthetic efficiency. nih.gov The phenylselanyl group in 2-(phenylselanyl)cyclooctan-1-one can be a precursor to an α,β-unsaturated ketone via selenoxide elimination. wikipedia.org This in situ generated enone could then participate in subsequent cycloaddition or conjugate addition reactions within a cascade sequence, leading to the rapid construction of polycyclic systems. Research in this area could focus on designing substrates and reaction conditions that trigger such cascade processes initiated from 2-(phenylselanyl)cyclooctan-1-one.

Exploration of New Transformations and Expanded Synthetic Utilities for 2-(Phenylselanyl)cyclooctan-1-one

The phenylselanyl group in 2-(phenylselanyl)cyclooctan-1-one is not merely a spectator but an active functional group that can be manipulated to introduce further molecular complexity. A key transformation is the oxidation of the selenide (B1212193) to a selenoxide, followed by a syn-elimination to generate an α,β-unsaturated ketone, specifically cyclooct-2-en-1-one. wikipedia.org This is a well-established and mild method for introducing unsaturation and provides a gateway to a plethora of subsequent reactions.

| Transformation | Reagents | Product |

| Selenoxide Elimination | 1. H₂O₂ or m-CPBA 2. Heat | Cyclooct-2-en-1-one |

| Reductive Deselenylation | Raney Ni or H₃PO₂ | Cyclooctanone |

| Seleno-Pummerer Reaction | Acidic conditions | α-Dicarbonyl compounds |

Beyond this classical transformation, future research could explore other synthetic utilities of the C-Se bond. For example, reductive deselenylation can be used to remove the phenylselanyl group and return to the parent ketone, cyclooctanone. This "traceless" nature of the phenylselanyl group can be advantageous in multi-step syntheses. Under acidic conditions, a seleno-Pummerer reaction can occur, leading to the formation of α-dicarbonyl compounds, which are themselves valuable synthetic intermediates. wikipedia.org

Furthermore, the development of new cross-coupling reactions involving the C-Se bond could open up novel avenues for the functionalization of the α-position of cyclooctanone. The exploration of radical reactions initiated at the selenium center could also lead to new and unexpected transformations. The versatility of organoselenium compounds in oxidation reactions, as both reagents and catalysts, suggests that 2-(phenylselanyl)cyclooctan-1-one could also be explored as a precursor to various oxidized cyclooctane derivatives. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.